Cas no 537-26-8 (8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-)

8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- structure
537-26-8 structure
Product Name:8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-
CAS-nummer:537-26-8
MF:C15H19NO2
MW:245.31686425209
CID:369246
PubChem ID:637578
Update Time:2025-06-08

8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Chemische en fysische eigenschappen

Naam en identificatie

    • 8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)-
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl benzoate
    • Tropacocaine
    • &#968
    • 1α-H,5α-H-Tropan-3&#946
    • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, benzoate (ester), exo-
    • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, benzoate, exo-
    • Benzilate of pseudotropanol
    • Benzoylpseudotropeine
    • Benzoylpseudotropine
    • Benzoyl-psi-tropeine
    • exo-8-Methyl-8-azabicyclo(3.2.1)-octan-3-ol benzoate
    • o-Benzoyltropine
    • -ol, benzoate
    • Pseudotropanol benzilate
    • Pseudotropine benzoate
    • psi-Tropine benzoate
    • Tropacaine
    • Tropacocain
    • -Tropine b
    • DTXSID301315378
    • CHEMBL1947051
    • Pseudotropine, benzoate (ester)
    • 19145-60-9
    • 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, benzoate (ester), (3-exo)-
    • 3.alpha.-Benzoyloxytropane
    • EINECS 208-662-4
    • 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, benzoate (ester)
    • 5-21-01-00226 (Beilstein Handbook Reference)
    • (3-EXO)-8-METHYL-8-AZABICYCLO(3.2.1)OCTAN-3-OL 3-BENZOATE
    • 3alpha-benzoyloxytropane
    • BDBM50419747
    • AKOS040740353
    • 537-26-8
    • TROPACOCAINE [WHO-DD]
    • CHEMBL1947052
    • benzoyl tropine
    • (1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate
    • Pseudotropin
    • XQJMXPAEFMWDOZ-WDNDVIMCSA-N
    • 1I92X32F6H
    • Q7845588
    • BDBM50419731
    • 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-
    • SCHEMBL1103723
    • Benzoyltropeine
    • Tropacocaine (hydrochloride)
    • 3beta-benzoyloxytropane
    • BRN 0084408
    • DTXSID601016911
    • TROPACOCAINE [MI]
    • exo-8-Methyl-8-azabicyclo(3.2.1)octan-3-ol, benzoate (ester)
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate
    • UNII-1I92X32F6H
    • Inchi: 1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?
    • InChI-sleutel: XQJMXPAEFMWDOZ-PBWFPOADSA-N
    • LACHT: O(C(C1C=CC=CC=1)=O)C1C[C@@H]2CC[C@H](C1)N2C

Berekende eigenschappen

  • Exacte massa: 245.14167
  • Monoisotopische massa: 245.141578849g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 298
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 29.5Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.0426
  • Smeltpunt: 49°
  • Kookpunt: 388.28°C (rough estimate)
  • Brekindex: 1.5080 (estimate)
  • PSA: 29.54
  • pka: 4.32(at 15℃)

8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Beveiligingsinformatie

  • Toxiciteit:MLD i.v. in rats: 15-20 mg/kg, Hirschfelder, Physiol. Rev. 12, 262 (1932)

8-Azabicyclo[3.2.1]octan-3-ol,8-methyl-, 3-benzoate, (3-exo)- Prijsmeer >>

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